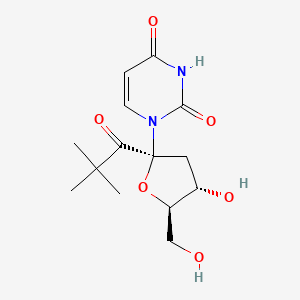

1'-Pivaloyl-2'-deoxyuridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O6 |

|---|---|

Molecular Weight |

312.32 g/mol |

IUPAC Name |

1-[(2S,4S,5R)-2-(2,2-dimethylpropanoyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C14H20N2O6/c1-13(2,3)11(20)14(6-8(18)9(7-17)22-14)16-5-4-10(19)15-12(16)21/h4-5,8-9,17-18H,6-7H2,1-3H3,(H,15,19,21)/t8-,9+,14-/m0/s1 |

InChI Key |

DUEFCDHCFYWDRQ-QIBSRJKCSA-N |

Isomeric SMILES |

CC(C)(C)C(=O)[C@@]1(C[C@@H]([C@H](O1)CO)O)N2C=CC(=O)NC2=O |

Canonical SMILES |

CC(C)(C)C(=O)C1(CC(C(O1)CO)O)N2C=CC(=O)NC2=O |

Synonyms |

1'-pivaloyl-2'-deoxyuridine |

Origin of Product |

United States |

1 Pivaloyl 2 Deoxyuridine As a Precursor and Model Compound in Mechanistic Studies

Generation and Characterization of 2'-Deoxyuridin-1'-yl Radicals

The study of transient and highly reactive species like the 2'-deoxyuridin-1'-yl radical necessitates specialized methods for their generation and subsequent analysis. The use of 1'-pivaloyl-2'-deoxyuridine as a precursor has been instrumental in enabling these investigations.

Photolytic Generation Methods for C1' Radicals

The 2'-deoxyuridin-1'-yl radical is effectively generated from 1'-pivaloyl-2'-deoxyuridine through photolysis. researchgate.netresearchgate.net Specifically, laser flash photolysis (LFP) of a diastereomer of 1'-pivaloyl-2'-deoxyuridine, which is a C1' tert-butyl ketone, leads to the formation of the C1' radical. researchgate.netresearchgate.net This method allows for the controlled and time-resolved generation of the radical, which is essential for studying its subsequent reactions. researchgate.netresearchgate.net Bulk photolyses of both diastereomers of 1'-pivaloyl-2'-deoxyuridine have also been employed to produce this radical. researchgate.net The photolysis of such photoreactive groups that are specific C1' radical precursors has proven to be a valuable technique for kinetic and product studies. researchgate.net

Spectroscopic Studies of Radical Species

Once generated, the 2'-deoxyuridin-1'-yl radical has been characterized using spectroscopic techniques. Transient UV-absorption spectroscopy is a key method used to confirm the formation of such radicals. nih.gov Computational studies have predicted the vertical transitions for one anomer of the 2'-deoxyuridin-1'-yl radical, and these predictions are in good agreement with experimentally measured UV-visible spectra. researchgate.net This synergy between computational and experimental spectroscopy provides a robust characterization of the radical species. researchgate.net

Computational Studies of Radical Conformations

Computational studies have provided significant insights into the structure of the 2'-deoxyuridin-1'-yl radical. researchgate.net These studies have revealed that the radical center is not planar. researchgate.net Furthermore, an energy profile for the interconversion between the two anomeric forms of the radical has been computationally determined. researchgate.net This theoretical work is crucial for understanding the stereochemistry and reactivity of this radical intermediate. researchgate.net

Reactivity of 2'-Deoxyuridin-1'-yl Radicals with Biomolecules

Understanding the reactions of the 2'-deoxyuridin-1'-yl radical with biologically relevant molecules is fundamental to elucidating its role in DNA damage and repair mechanisms.

Reactions with Thiols (e.g., 2-mercaptoethanol, cysteine, glutathione)

The 2'-deoxyuridin-1'-yl radical readily reacts with various thiols. researchgate.netresearchgate.net Trapping of this C1' radical with 2-mercaptoethanol, cysteine, or glutathione (B108866) results in the formation of both anomers of 2'-deoxyuridine (B118206). researchgate.netresearchgate.net Interestingly, the ratio of the product anomers is similar for each thiol and does not appear to be sensitive to the concentration of the thiol or the specific precursor used to generate the radical. researchgate.netresearchgate.net

Laser flash photolysis (LFP) methods have been used to determine the rate constants for these reactions in water at ambient temperature. researchgate.net

| Thiol | Rate Constant (M⁻¹ s⁻¹) |

| 2-mercaptoethanol | (2.3 ± 0.5) × 10⁶ |

| Cysteine | (2.9 ± 0.4) × 10⁶ |

| Glutathione | (4.4 ± 0.3) × 10⁶ |

This table presents the rate constants for the reaction of the 2'-deoxyuridin-1'-yl radical with various thiols, as determined by laser flash photolysis. researchgate.net

Interactions with Metal Ions (e.g., CuCl₂, FeCl₃)

The reactivity of the 2'-deoxyuridin-1'-yl radical with metal ions has also been investigated. researchgate.net Rate constants for the reactions with copper(II) chloride (CuCl₂) and iron(III) chloride (FeCl₃) in aqueous solution at room temperature have been determined using LFP. researchgate.net

| Metal Ion | Rate Constant (M⁻¹ s⁻¹) |

| CuCl₂ | (7.9 ± 0.3) × 10⁷ |

| FeCl₃ | ~1 × 10⁸ |

This table displays the rate constants for the reaction of the 2'-deoxyuridin-1'-yl radical with CuCl₂ and FeCl₃. researchgate.net

Pathways Leading to DNA Damage Lesions (e.g., 2'-deoxyribonolactone)

The study of DNA damage mechanisms often relies on model compounds that can predictably generate specific radical intermediates. The C1' hydrogen of the deoxyribose sugar is a known target for reactive oxygen species, and its abstraction leads to the formation of a C1'-radical. genesilico.pl This radical is a crucial precursor to several DNA lesions, including strand breaks and the formation of 2'-deoxyribonolactone. genesilico.pl The compound 1'-Pivaloyl-2'-deoxyuridine serves as a valuable tool in these investigations, as its photolysis can be used to independently generate the 2'-deoxyuridin-1'-yl radical, allowing for detailed study of its subsequent reactions. researchgate.net

The formation of 2'-deoxyribonolactone is a significant pathway for DNA damage initiated at the C1' position. genesilico.plresearchgate.net This lesion arises when the initially formed C1'-radical reacts with molecular oxygen. researchgate.netrsc.org The resulting cyclic lactone product contains a highly reactive electrophilic carbonyl group that can form irreversible covalent adducts with proteins, such as DNA Polymerase Beta, leading to DNA-protein crosslinks that can block replication and transcription. genesilico.pl Kinetic studies on related deoxyuridine systems have shown that 2'-deoxyribonolactone formation can account for a significant fraction of the damage, representing approximately 11% of tandem lesions produced under certain conditions. nih.gov

Molecular Mechanisms of Radical Decay and Product Formation

Once the 2'-deoxyuridin-1'-yl radical is formed, its decay and subsequent product formation are dictated by a series of molecular reactions, particularly in the presence of oxygen. A primary pathway involves the rapid reaction of the carbon-centered C1'-radical with molecular oxygen to yield a C1'-peroxyl radical. researchgate.netnih.gov The fate of this peroxyl radical is central to the type of DNA damage that ultimately manifests.

Research using photogenerated 2'-deoxyuridin-1'-yl radicals has elucidated key mechanistic steps. researchgate.netrsc.org Evidence suggests that the C1'-peroxyl radical can undergo dissociation to yield a carbocation at the C1' position and a superoxide (B77818) radical anion. researchgate.net This step is followed by the cleavage of the N-glycosidic bond, which results in the release of the nucleobase (e.g., uracil) and the formation of 2'-deoxyribonolactone. researchgate.net Isotopic labeling experiments using H₂¹⁸O have confirmed that water is the source of the oxygen incorporated into the abasic sites, while molecular oxygen (O₂) is the source for the oxygen in other oxidized base products. nih.gov

In addition to 2'-deoxyribonolactone, other products can arise from the decay of sugar radicals. These include non-oxidized abasic sites and tandem lesions, where damage occurs on adjacent nucleotides. nih.gov The formation of tandem lesions can be initiated by the addition of the peroxyl radical to an adjacent base, a reaction that can compete with the hydrogen atom abstraction that leads to strand breaks. nih.gov

Table 1: Products of C1'-Radical Decay and Their Formation Mechanisms

| Product | Precursor Radical | Key Mechanistic Steps | Citations |

| 2'-deoxyribonolactone | C1'-radical | 1. Reaction with O₂ to form a C1'-peroxyl radical. 2. Dissociation to a C1'-carbocation and superoxide. 3. Cleavage of the N-glycosidic bond. | researchgate.net, genesilico.pl |

| Released Base (e.g., Uracil) | C1'-radical | Accompanies the formation of 2'-deoxyribonolactone following glycosidic bond cleavage. | researchgate.net |

| Non-oxidized Abasic Sites | C1'-peroxyl radical | Formation involves the incorporation of oxygen from water. | nih.gov |

| Tandem Lesions | C1'-peroxyl radical | Addition of the peroxyl radical to an adjacent nucleobase. | nih.gov |

| Direct Strand Breaks | C1'-radical | Can occur via pathways competing with lesion formation, representing about 10% of total strand damage in some models. | core.ac.uk |

DNA Structure Dependence in Radical Reactions (e.g., single-stranded vs. double-stranded B-form DNA, G-quadruplexes)

The structural context of a nucleotide significantly influences its susceptibility to radical-mediated damage. The conformation of DNA, whether it is single-stranded, double-stranded, or folded into a non-canonical structure like a G-quadruplex, modulates the efficiency and outcome of radical reactions. tandfonline.com

Single-stranded vs. Double-stranded B-form DNA

The accessibility of the deoxyribose backbone to damaging radicals is a key determinant of reactivity. Studies comparing radical-induced damage in single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA) have shown that strand damage is less efficient in dsDNA. core.ac.uk This protective effect in the duplex structure is attributed to the reduced accessibility of the sugar-phosphate backbone. tandfonline.comnih.gov For instance, the probability of hydroxyl radical-induced strand breakage is lower in sequences where a narrow minor groove limits the accessibility of the H4' and H5' atoms of the deoxyribose. nih.gov

G-quadruplexes

G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA. nih.gov These structures exhibit a distinct reactivity profile towards radical damage. On one hand, the compact, planar G-quartet structure appears to shield the DNA from radiation-induced strand breaks more effectively than single- or double-stranded DNA. nih.gov This shielding effect can contribute to a nonrandom pattern of DNA breaks within the genome following exposure to ionizing radiation. nih.gov

On the other hand, the stacked arrangement of guanine (B1146940) bases in G-quadruplexes makes them highly susceptible to one-electron oxidation. mdpi.comresearchgate.net The ionization potential of guanine is lowered in these stacked structures, facilitating the formation of guanine radical cations upon photoionization. mdpi.com Indeed, the quantum yield of photoionization at 266 nm is significantly higher for telomeric G-quadruplexes compared to duplex DNA containing guanine sequences. mdpi.com These guanine radicals are precursors to DNA damage, and their dynamics, such as deprotonation, are strongly influenced by the specific G-quadruplex structure and base sequence. mdpi.com This creates a complex scenario where G-quadruplexes are prone to the initial oxidative event at the guanine bases but may be relatively protected from subsequent reactions that lead to strand scission.

Prodrug Strategies Utilizing Pivaloyl Moieties in Nucleoside Analogs

Design Principles for Pivaloyloxymethyl (POM) Prodrugs to Enhance Cellular Permeability

Pivaloyloxymethyl (POM) prodrugs are designed to mask the negative charges of phosphate (B84403) or phosphonate (B1237965) groups in nucleoside monophosphates. This charge masking increases the lipophilicity of the molecule, facilitating its passive diffusion across cell membranes.

Many nucleoside analogs require intracellular phosphorylation to their active triphosphate form to exert their therapeutic effect. This multi-step phosphorylation is catalyzed by nucleoside kinases, and the initial phosphorylation is often the rate-limiting step. This can lead to incomplete activation of the drug and contribute to the development of drug resistance.

By delivering the nucleoside monophosphate directly, POM prodrugs bypass this initial, often inefficient, phosphorylation step. This strategy ensures that the first phosphorylation is no longer a barrier to activation, leading to higher intracellular concentrations of the crucial monophosphate metabolite and, subsequently, the active triphosphate form.

Synthesis and Evaluation of Pivaloylated Phosphate and Phosphonate Prodrugs of Other Nucleosides (e.g., FdUMP, AZTMP)

The POM prodrug approach has been successfully applied to various nucleoside analogs to improve their pharmacological properties.

The synthesis of bis(POM) esters of nucleoside monophosphates is a common strategy to deliver these charged molecules into cells. For example, the bis(POM) prodrug of 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP) has been synthesized and evaluated. This involves reacting the nucleoside monophosphate with chloromethyl pivalate (B1233124) in the presence of a suitable base. These bis(POM) derivatives are neutral, lipophilic molecules that can readily cross cell membranes. Similarly, the bis(POM) ester of zidovudine (B1683550) (AZT) monophosphate (AZTMP) has been developed to enhance its anti-HIV activity.

Below is a table summarizing key pivaloylated prodrugs and their parent compounds:

| Prodrug Name | Parent Nucleoside | Therapeutic Area |

| Adefovir Dipivoxil | Adefovir | Antiviral (Hepatitis B) |

| Tenofovir Disoproxil Fumarate | Tenofovir | Antiviral (HIV, Hepatitis B) |

| Sofosbuvir | (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine | Antiviral (Hepatitis C) |

This table presents examples of commercially successful prodrugs that utilize related principles to enhance delivery, although they may not all be strictly pivaloyl derivatives.

Phosphoramidate (B1195095) prodrugs represent another important class of nucleotide delivery systems. This approach involves masking the phosphate group with an amino acid ester and an aryl group. While not always incorporating a pivaloyl group directly, the design principles are related. However, some phosphoramidate approaches have explored the use of pivaloyl-containing moieties to modulate stability and lipophilicity. These strategies, like the ProTide technology, have led to successful drugs like Sofosbuvir.

Structure-Activity Relationships in Pivaloyl-Modified Nucleoside Prodrugs

The structure of the pivaloyl-containing promoiety significantly influences the properties of the nucleoside prodrug. The rate of enzymatic cleavage, chemical stability, and lipophilicity are all affected by the specific structure of the ester group. For instance, the steric hindrance provided by the tertiary butyl group in the pivaloyl moiety can modulate the rate of esterase-mediated hydrolysis. This allows for a degree of control over the rate of intracellular drug release. Researchers continue to explore modifications to the POM group and other pivaloyl-containing linkers to optimize the delivery of nucleoside analogs, balancing the need for stability in the extracellular environment with efficient cleavage inside the target cells.

Investigation of Structure Activity Relationships Sar for 1 Pivaloyl 2 Deoxyuridine and Its Analogs

Impact of Pivaloyl Group Position on Nucleoside Biological Interactions

The position of the pivaloyl ester on the nucleoside scaffold is a critical determinant of its function, directing its role as either a reactive chemical intermediate or a prodrug moiety designed for enzymatic activation. When attached directly to the anomeric carbon (C1'), as in 1'-pivaloyloxy-2'-deoxyuridine derivatives, the group serves primarily as a leaving group in chemical syntheses. researchgate.net For instance, these derivatives are key intermediates in the preparation of 1',2'-unsaturated uracil (B121893) nucleosides through the syn-elimination of pivalic acid. researchgate.net The pivaloyl group at the C1' position can also be utilized to generate C1' radicals, which are valuable in model studies for understanding DNA damage mechanisms. researchgate.net

In stark contrast, when pivaloyl esters are incorporated into masking groups like pivaloyloxymethyl (POM) or S-(pivaloyl)-2-thioethyl (SATE), they are typically attached to the 5'-phosphate of the nucleoside. thieme-connect.comacs.org This positioning is fundamental to the "pronucleotide" strategy. nih.gov In this context, the pivaloyl ester is designed to be recognized and cleaved by intracellular carboxyesterases. thieme-connect.com This enzymatic cleavage initiates a cascade that unmasks the 5'-monophosphate, bypassing the often inefficient initial phosphorylation step that many nucleoside analogs face. thieme-connect.comnih.gov The biological interaction is therefore not with the intact pivaloyl-containing nucleoside, but with the enzymes that process it to release the active agent. thieme-connect.com Research on 3'-O-pivaloyl-protected locked nucleic acid triphosphates (LNA-TTPs) has also shown that a pivaloyl group at the 3' position can directly influence the function of enzymes like terminal deoxynucleotidyl transferase (TdT), affecting cofactor preference. frontiersin.org

Effects of Sugar Moiety Modifications on Nucleoside Analogue Functionality

Modifications to the sugar portion of nucleoside analogs, particularly in conjunction with pivaloyl chemistry, have been extensively researched to generate compounds with novel properties.

Branched-chain nucleosides and spironucleosides, where the anomeric carbon is part of a second ring system, represent significant structural deviations from natural nucleosides. mdpi.com The synthesis of these complex structures often involves intermediates where pivaloyl groups play a crucial role. For example, the incorporation of a cyano group at the anomeric position to create 1'-C-cyano-pyrimidine nucleosides can be achieved by treating a 1',2'-unsaturated uridine (B1682114) with N-Bromosuccinimide (NBS) in the presence of pivalic acid. researchgate.net Research has also detailed the preparation of novel anomeric spironucleosides and 1'-cyano-2',3'-didehydro-2',3'-dideoxyuridine through the reaction of organolithium reagents with 1'-cyano-2'-deoxyuridine derivatives. researchgate.net While the resulting compounds did not show antiviral activity, some displayed cytostatic effects. researchgate.net

Table 1: Examples of 1'-Modified Deoxyuridine Analogs and Synthetic Approaches

| Analog Type | Specific Compound Example | Synthetic Precursor/Reagent | Research Finding | Citation |

|---|---|---|---|---|

| 1'-C-Cyano | 2'-Deoxy-1'-C-cyano-pyrimidine nucleosides | 1',2'-Unsaturated uridine, Pivalic Acid, TMS-cyanide | Incorporation of a cyano group at the anomeric position. | researchgate.net |

| Spironucleoside | Anomeric spironucleosides | 1'-Cyano-2'-deoxyuridine derivative, Organolithium reagents | Favorable tuning of the reaction can yield a new class of anomeric spironucleosides. | researchgate.net |

| 1'-C-Branched | 1'-Cyano-2',3'-didehydro-2',3'-dideoxyuridine | 1'-Cyano-2'-deoxy-2'β-bromo-uridine derivative | Analogue of known anti-HIV agents was prepared. | researchgate.net |

The creation of a double bond between the C1' and C2' positions of the sugar ring is a key modification that can impart significant biological activity. A developed protocol for synthesizing these unsaturated nucleosides relies directly on the chemical properties of 1'-pivaloyl-2'-deoxyuridine. The method is based on the syn-elimination of pivalic acid from 2'-bromo- or 2'-iodo-1'-pivaloyloxy-2'-deoxyuridine derivatives. researchgate.net These precursors are themselves derived from the halo-pivaloyloxylation of a 3',5'-protected 1',2'-unsaturated uridine. researchgate.net The resulting 2'-halo-1',2'-unsaturated uracil nucleosides are versatile synthons for further modifications, including the introduction of 2'-C-branched substituents via palladium-catalyzed cross-coupling reactions. researchgate.net

Halogen substitution on the sugar moiety can dramatically alter a nucleoside's properties. Research has focused on using pivaloyl esters both as synthetic tools for these analogs and as prodrug components. The synthesis of 2'-bromo- and 2'-iodo-1'-pivaloyloxy-2'-deoxyuridine derivatives serves as a prime example of the former, creating halo-substituted intermediates for further chemical transformations. researchgate.net

In a different application, pivaloyl esters are used in prodrugs of other halogenated (or pseudohalogenated) nucleosides. For instance, to improve the delivery of 2'-azido-2'-deoxyuridine, a potent nucleoside analog, it can be converted into its bis(POM)-monophosphate prodrug. nih.gov In this case, the pivaloyloxymethyl groups are attached to the 5'-phosphate, not the sugar, and are designed for enzymatic removal inside the cell to release the active monophosphate. acs.orgnih.gov

Table 2: Role of Pivaloyl Esters in Halo-Substituted Deoxyuridine Analogs

| Analog | Pivaloyl Group Position | Role of Pivaloyl Ester | Purpose | Citation |

|---|---|---|---|---|

| 2'-Bromo-1'-pivaloyloxy-2'-deoxyuridine | 1'-Position (Sugar) | Leaving Group | Intermediate for synthesis of 1',2'-unsaturated nucleosides. | researchgate.net |

| 2'-Iodo-1'-pivaloyloxy-2'-deoxyuridine | 1'-Position (Sugar) | Leaving Group | Intermediate for synthesis of 1',2'-unsaturated nucleosides. | researchgate.net |

| Bis(POM)-2'-azido-2'-deoxyuridine monophosphate | 5'-Position (Phosphate) | Prodrug Moiety | Intracellular delivery of the monophosphate form via enzymatic cleavage. | nih.gov |

Influence of Pivaloyl Esters on Enzymatic Recognition and Substrate Specificity in Research Models

Pivaloyl esters are crucial components in designing nucleoside prodrugs that manipulate enzymatic recognition to achieve therapeutic goals. The bis(POM) and bis(SATE) prodrug strategies are predicated on the specific recognition and cleavage of the pivaloyl ester by ubiquitous intracellular carboxyesterases. thieme-connect.com This enzymatic action is the key step that liberates the nucleoside monophosphate, thereby bypassing the need for recognition by nucleoside kinases, which is often a rate-limiting step for the activation of nucleoside analogs. thieme-connect.comresearchgate.net

However, the interaction is not always productive. Some DNA polymerases possess intrinsic esterase and phosphatase activities that can prematurely hydrolyze ester-based protecting groups, which can prevent the intended action of the modified nucleotide. nih.govchemrxiv.org This highlights the need to design more robust ester linkages or alternative protecting groups that can resist such off-target enzymatic activity. nih.gov

Conversely, a pivaloyl group placed directly on the sugar can directly modulate the substrate specificity of an enzyme. In studies with terminal deoxynucleotidyl transferase (TdT), it was found that LNA-thymidine triphosphates protected with a 3'-O-pivaloyl group showed a distinct preference for Co²⁺ over Mn²⁺ as a metallic cofactor, a preference not seen with other protecting groups. frontiersin.org This demonstrates that the bulky, lipophilic pivaloyl group can influence the fine architecture of the enzyme's active site, affecting how it interacts with both the nucleotide substrate and essential cofactors.

Preclinical and Research Applications of 1 Pivaloyl 2 Deoxyuridine and Derivatives

Application as DNA Labeling Probes in Cellular Research

Nucleoside analogs are fundamental tools for labeling and detecting DNA synthesis in living cells. griffith.edu.au These small molecules are utilized by the cell's natural biosynthetic pathways and incorporated into newly synthesized DNA. griffith.edu.au This incorporation allows for the detection and tracking of important biological processes like nucleic acid proliferation. griffith.edu.au

Role as Precursors for Radiotracers in Preclinical Imaging Research

A significant application of pivaloyl-modified deoxyuridine derivatives is in the development of radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). researchgate.net The rationale is that radiolabeled DNA building blocks, such as thymidine (B127349) analogues, can be used to visualize proliferating tissues, a hallmark of cancer. nih.gov The modification with pivaloyl groups is designed to improve the properties of these tracers, such as their ability to cross the blood-brain barrier and their stability in the body. nih.govnih.gov

Derivatives of 1'-Pivaloyl-2'-deoxyuridine have been synthesized and evaluated as tracers for cerebral tumors like glioma. nih.gov Glioblastoma is the most common and aggressive primary brain tumor in adults, presenting significant treatment challenges due to factors like the blood-brain barrier limiting drug delivery. frontiersin.orgnih.gov

In one key study, researchers synthesized 5-[¹²⁵I]iodo-3′,5′-di-O-pivaloyl-2′-deoxyuridine (Piv₂[¹²⁵I]IUdR) to enhance uptake into brain tumor tissue. nih.govnih.gov This compound was tested in glioma cell lines (Gl261, CRL2397) and in animal models. nih.gov

In Vitro Findings: The study confirmed that Piv₂[¹²⁵I]IUdR was integrated into the DNA of the tested tumor cell lines, although to a lesser extent than the control, 5-[¹²⁵I]iodo-2′-deoxyuridine ([¹²⁵I]IUdR). nih.govnih.gov

In Vivo Findings: In mice with graft-induced brain tumors, the pivaloyl derivative demonstrated significantly higher uptake into the brain tissue compared to the unmodified tracer. nih.govnih.gov Twenty-four hours after injection, the order of brain radioactivity uptake was Piv₂[¹²⁵I]IUdR > Ac₂[¹²⁵I]IUdR > [¹²⁵I]IUdR. nih.govnih.gov However, the uptake ratio of the tumor-bearing hemisphere to the healthy hemisphere was lower for the pivaloyl derivative compared to another esterified version, 5-[¹²⁵I]iodo-3′,5′-di-O-acetyl-2′-deoxyuridine (Ac₂[¹²⁵I]IUdR). nih.govnih.gov

| Tracer | Relative Brain Radioactivity Uptake (24h post-injection) | Tumor-to-Healthy Hemisphere Uptake Ratio |

|---|---|---|

| Piv₂[¹²⁵I]IUdR | Highest | 6 |

| Ac₂[¹²⁵I]IUdR | Intermediate | 68 |

| [¹²⁵I]IUdR (Control) | Lowest | 51 |

A critical factor for the efficacy of nucleoside-based tracers is their stability against metabolic degradation. researchgate.net A key enzyme in the catabolism of pyrimidine (B1678525) nucleosides is thymidine phosphorylase, which cleaves the glycosidic bond. wikipedia.orgnih.gov This degradation can reduce the amount of tracer available for incorporation into tumor cell DNA.

Research has shown that diesterified derivatives of 5-iodo-2′-deoxyuridine exhibit enhanced metabolic stability. nih.govnih.gov Specifically, Piv₂[¹²⁵I]IUdR demonstrated almost 100% resistance to degradation by human thymidine phosphorylase in preclinical tests. nih.govnih.govresearchgate.net This high stability ensures that the tracer remains intact longer, increasing its potential for uptake and incorporation into the target tumor cells. nih.gov

| Compound | Resistance to Human Thymidine Phosphorylase |

|---|---|

| Piv₂[¹²⁵I]IUdR | ~100% |

| Ac₂[¹²⁵I]IUdR | ~100% |

| [¹²⁵I]IUdR (Control) | Susceptible to degradation |

Utility in Investigating DNA Synthesis and Repair Pathways in Model Systems

The core function of 2'-deoxyuridine (B118206) analogs in research is to act as surrogates for thymidine, allowing for the investigation of DNA synthesis and repair. nih.gov When cells are treated with these analogs, they are incorporated into DNA, but this incorporation can also trigger cellular responses, such as DNA repair mechanisms. oncohemakey.com For instance, the incorporation of fluorinated pyrimidines like 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) can lead to DNA strand breaks, which in turn activate DNA repair processes. oncohemakey.com

By using radiolabeled or otherwise tagged versions of these nucleosides, researchers can trace their metabolic fate. The parent compound, 5-iodo-2'-deoxyuridine (IUdR), is known to be fully integrated into DNA during synthesis, making it a sensitive and specific tracer for DNA metabolism. nih.gov The development of derivatives like Piv₂[¹²⁵I]IUdR builds on this principle. nih.govnih.gov The enhanced stability and targeted delivery of this compound allow for a more precise investigation of DNA synthesis rates in specific tissues, such as brain tumors. nih.govresearchgate.net The ability to track its incorporation provides a powerful tool to study the dynamics of DNA replication and the cellular mechanisms that govern this fundamental process in various model systems. researchgate.net

Future Research Directions in 1 Pivaloyl 2 Deoxyuridine Studies

Expanding Synthetic Methodologies for Novel Analogs and Derivatives

The synthesis of nucleoside analogues is a cornerstone of drug discovery, constantly evolving to create molecules with enhanced efficacy and novel mechanisms of action. rsc.orgrsc.org Future research should focus on leveraging 1'-Pivaloyl-2'-deoxyuridine and related synthons to build a diverse library of new chemical entities.

Key areas for exploration include:

Innovative Coupling Strategies: 1'-Pivaloyl-2'-halogeno-2'-deoxyuridine derivatives have been shown to serve as versatile synthons for creating 2'-C-branched unsaturated nucleosides through methods like palladium-catalyzed cross-coupling and halogen-lithium exchange reactions. nih.gov Future work could expand this by exploring new catalysts and coupling partners to introduce a wider range of functional groups at the 2'-position, a site critical for interacting with viral polymerases. rsc.org

Chemoenzymatic and Biocatalytic Approaches: The integration of chemical and enzymatic synthesis methods offers a powerful route to complex nucleoside analogues. tandfonline.com Biocatalysis, using enzymes like nucleoside phosphorylases, can achieve high chemo- and stereoselectivity, which is often challenging with traditional chemical synthesis. rsc.orgtandfonline.com Future methodologies could combine the radical-generating capacity of the 1'-pivaloyl group with enzymatic modifications at other positions on the sugar or base, enabling the creation of previously inaccessible structures.

Modular and Convergent Synthesis: The development of modular synthetic routes is critical for efficiently generating diverse compound libraries. nih.gov Research could focus on developing robust, multi-step syntheses starting from simple precursors like D-ribose or utilizing key intermediates such as 1',2'-unsaturated uridines. nih.govmdpi.com These strategies would accelerate the discovery of novel analogues by allowing for the late-stage introduction of chemical diversity.

Development of Advanced Prodrug Systems for Targeted Delivery in Research Models

The prodrug approach is a powerful strategy to overcome limitations in drug delivery, such as poor solubility or rapid metabolism. nih.govsciencepublishinggroup.com The pivaloyl group is a key component of the pivaloyloxymethyl (POM) prodrug moiety, which has been successfully used to deliver nucleoside monophosphates into cells. nih.govacs.orgthieme-connect.com

Future research in this area should focus on creating sophisticated prodrugs based on the 1'-Pivaloyl-2'-deoxyuridine scaffold for use in research models of disease.

Targeted Activation Mechanisms: Modern prodrug design aims for activation at specific sites by exploiting the unique conditions of the target tissue, such as the presence of certain enzymes or a particular pH. frontiersin.orgmdpi.com Novel prodrugs of 2'-deoxyuridine (B118206) analogues could be designed to be activated by enzymes that are overexpressed in cancer cells, for example. nih.gov This would allow for the targeted release of the active compound, increasing efficacy while minimizing systemic toxicity. frontiersin.org

Multi-component Delivery Systems: Research could explore the development of "double prodrugs," where both the nucleoside and its phosphate (B84403) group are masked to improve cellular uptake and bypass resistance mechanisms like deficient phosphorylation. thieme-connect.comnih.gov For instance, combining a 1'-pivaloyl modification with a phosphate-masking group like the POM-moiety could create a novel system for intracellular nucleotide delivery. nih.govacs.org

Integration with Nanoparticle Carriers: Encapsulating prodrugs within nanoparticles, liposomes, or micelles represents a major trend in targeted drug delivery. nih.gov Future work could investigate the formulation of 1'-Pivaloyl-2'-deoxyuridine derivatives or their more complex prodrug forms into such delivery systems. This approach could further enhance tumor targeting and control the release kinetics of the active agent.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 1'-Pivaloyl-2'-deoxyuridine in laboratory settings?

- Methodological Answer : Researchers must use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water for 15 minutes. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

- Analytical Consideration : Regularly validate ventilation systems and monitor air quality to ensure compliance with OSHA standards (29 CFR 1910.1200) .

Q. What analytical techniques are recommended for quantifying 1'-Pivaloyl-2'-deoxyuridine in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 260 nm is standard for quantification. For higher sensitivity, use liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI). Calibrate against a certified reference standard, and validate methods using spike-and-recovery experiments in relevant matrices (e.g., plasma, cell lysates) .

Q. How is 1'-Pivaloyl-2'-deoxyuridine synthesized, and what steps ensure purity?

- Methodological Answer : Synthesis typically involves pivaloylation of 2'-deoxyuridine using pivaloyl chloride under anhydrous conditions. Purify via silica gel chromatography (ethyl acetate/hexane gradient). Validate purity using nuclear magnetic resonance (NMR; >95% purity) and high-resolution mass spectrometry (HRMS). Note: DMT-protected intermediates may require orthogonal protection strategies .

Advanced Research Questions

Q. How can researchers optimize the cell permeability of 1'-Pivaloyl-2'-deoxyuridine for in vivo DNA labeling?

- Methodological Answer : Use prodrug strategies, such as bis-pivaloyloxymethyl protection, to enhance lipid solubility. Compare intracellular hydrolysis rates across cell lines (e.g., HEK-293 vs. primary neurons) using LC-MS to quantify free deoxyuridine post-incubation. Include EdU (5-ethynyl-2'-deoxyuridine) as a positive control for permeability assays .

- Data Contradiction Resolution : If permeability varies, assess esterase activity differences using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .

Q. What experimental designs resolve cytotoxicity discrepancies of 1'-Pivaloyl-2'-deoxyuridine across cell lines?

- Methodological Answer : Conduct dose-response curves (0.1–100 µM) with 48-hour exposure in ≥3 cell lines (e.g., HK-2 renal, HeLa, and primary fibroblasts). Use MTT and Annexin V/PI assays to differentiate apoptosis from necrosis. Cross-validate with RNA-seq to identify cell-type-specific stress pathways (e.g., oxidative damage markers like 8-OHdG) .

- Statistical Framework : Apply one-way ANOVA with post-hoc Tukey tests; report effect sizes and confidence intervals to contextualize variability .

Q. How does the pivaloyl modification affect the pharmacokinetics of 2'-deoxyuridine derivatives in vivo?

- Methodological Answer : Compare plasma half-life and tissue distribution of 1'-Pivaloyl-2'-deoxyuridine vs. unmodified 2'-deoxyuridine in rodent models using radiolabeling (³H or ¹⁴C). Perform compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate clearance rates. Include urinary excretion analysis to track metabolite profiles .

Q. What strategies validate the specificity of 1'-Pivaloyl-2'-deoxyuridine as a DNA damage marker in metabolic studies?

- Methodological Answer : Co-stain with γH2AX (double-strand break marker) and 8-oxoguanine (oxidative damage marker) in tissues exposed to ionizing radiation or high-fat diets. Use confocal microscopy for spatial resolution. For quantitative correlation, apply Spearman’s rank test to serum 1'-Pivaloyl-2'-deoxyuridine levels vs. histopathology scores .

Methodological Framework for Experimental Design

Q. How to formulate a PICOT-compliant research question for studying 1'-Pivaloyl-2'-deoxyuridine in cancer models?

- Example :

- P : Colorectal cancer organoids (KRAS-mutant).

- I : 1'-Pivaloyl-2'-deoxyuridine (10 µM, 72-hour exposure).

- C : Untreated organoids + 5-fluorouracil (5-FU) control.

- O : DNA incorporation efficiency (EdU assay) and apoptosis rate (Caspase-3/7 activity).

- T : 7-day post-treatment follow-up.

Q. What are the FINER criteria for evaluating a study on 1'-Pivaloyl-2'-deoxyuridine’s role in neurotoxicity?

- Feasible : Use primary astrocytes from ≥3 donors to ensure replicability.

- Interesting : Link pivaloyl-modified nucleosides to mitochondrial DNA damage.

- Novel : Compare with 5-hydroxymethyl-2'-deoxyuridine (sc-221028) to highlight structural-activity relationships.

- Ethical : Adhere to NIH guidelines for human-derived cell lines (IRB approval if applicable).

- Relevant : Address gaps in neuro-oncology drug safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.